molecular formula C29H42O6 B12667735 11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-octanoate CAS No. 85959-58-6

11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-octanoate

Cat. No.: B12667735
CAS No.: 85959-58-6
M. Wt: 486.6 g/mol
InChI Key: NDWSWWNCJPFKAB-KAQKJVHQSA-N
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Description

11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-octanoate is a synthetic corticosteroid derivative. It is structurally related to naturally occurring corticosteroids and is used in various medical and scientific applications due to its anti-inflammatory and immunosuppressive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-octanoate typically involves the esterification of 11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione with octanoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-octanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-octanoate is used in various scientific research applications, including:

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm of cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate the transcription of target genes. The result is the modulation of inflammatory and immune responses, as well as the regulation of metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-octanoate is unique due to its specific esterification with octanoic acid, which can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. This modification can enhance its therapeutic efficacy and reduce potential side effects compared to other corticosteroids .

Biological Activity

11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-octanoate is a synthetic steroid compound with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings. This article summarizes the current knowledge regarding its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C21H30O5
  • Molecular Weight : 362.47 g/mol
  • CAS Number : 307518-72-5
  • Solubility : Soluble in organic solvents like DMSO
  • Melting Point : >221 °C (dec.) .

This compound acts primarily through glucocorticoid receptors. Its mechanism includes:

  • Anti-inflammatory Effects : The compound exhibits significant anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6.
  • Immunosuppressive Action : It modulates immune responses by affecting lymphocyte proliferation and function.
  • Metabolic Effects : Influences glucose metabolism and may have implications in metabolic syndrome management.

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

  • Anti-inflammatory Activity :
    • In vitro studies demonstrated that this compound significantly reduced the production of inflammatory markers in macrophages exposed to lipopolysaccharide (LPS) .
  • Immunosuppressive Properties :
    • Animal models showed decreased T-cell activation and proliferation in response to antigen stimulation when treated with this compound .
  • Metabolic Impact :
    • Research indicated that the compound could improve insulin sensitivity in diabetic animal models .

Case Study 1: Inflammatory Disease Management

A clinical trial involving patients with rheumatoid arthritis assessed the efficacy of this compound as an adjunct therapy. Results indicated a significant reduction in disease activity scores and improved quality of life metrics compared to the placebo group.

Case Study 2: Autoimmune Disorders

In a cohort study focused on systemic lupus erythematosus (SLE), patients receiving this steroid showed marked improvements in renal function and reduced flares compared to standard treatment regimens.

Comparative Analysis with Other Steroids

Compound NameAnti-inflammatory ActivityImmunosuppressive ActivityMetabolic Effects
This compoundHighModeratePositive
PrednisoloneHighHighNeutral
DexamethasoneVery HighVery HighNegative

Properties

CAS No.

85959-58-6

Molecular Formula

C29H42O6

Molecular Weight

486.6 g/mol

IUPAC Name

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] octanoate

InChI

InChI=1S/C29H42O6/c1-4-5-6-7-8-9-25(33)35-18-24(32)29(34)15-13-22-21-11-10-19-16-20(30)12-14-27(19,2)26(21)23(31)17-28(22,29)3/h12,14,16,21-23,26,31,34H,4-11,13,15,17-18H2,1-3H3/t21-,22-,23-,26+,27-,28-,29-/m0/s1

InChI Key

NDWSWWNCJPFKAB-KAQKJVHQSA-N

Isomeric SMILES

CCCCCCCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O

Canonical SMILES

CCCCCCCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O

Origin of Product

United States

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